3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea
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Overview
Description
The compound “3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a urea group (-NH-CO-NH2), and a pyridine ring . These functional groups could potentially give the compound a variety of interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of the nitro group, urea group, and pyridine ring would all contribute to its overall structure. The E configuration in the name of the compound indicates the relative positions of the highest-priority groups on each side of the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound more reactive. The urea group could participate in hydrogen bonding, and the pyridinyl group could be involved in aromatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity, and the urea group could allow for hydrogen bonding .Scientific Research Applications
Catalytic Reduction of 4-Nitrophenol
The compound can be used in the catalytic reduction of 4-nitrophenol (4-NP). This reaction is a benchmark to assess the activity of nanostructured materials . The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through UV–visible spectroscopic techniques .
Antiviral Activity
Indole derivatives, which include this compound, have shown antiviral activity. For example, certain derivatives have shown inhibitory activity against influenza A . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
The compound and its metal (II) complexes have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound could potentially be used in the development of new antibiotics.
Antitubercular Activity
Indole derivatives have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYAWFFUHMJFE-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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